5-Azido-1,3-dichloro-2-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-1,3-dichloro-2-nitrosobenzene is an organic compound characterized by the presence of azido, dichloro, and nitroso functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-1,3-dichloro-2-nitrosobenzene typically involves the introduction of azido and nitroso groups onto a dichlorobenzene precursor. One common method involves the diazotization of 1,3-dichloro-2-nitrobenzene followed by azidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of the azido group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Azido-1,3-dichloro-2-nitrosobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido and nitroso groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitroso group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitroso group can yield 5-azido-1,3-dichloro-2-aminobenzene .
Scientific Research Applications
5-Azido-1,3-dichloro-2-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Azido-1,3-dichloro-2-nitrosobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can participate in click chemistry reactions, forming stable triazole rings. The nitroso group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-nitrosobenzene: Lacks the azido group but shares the nitroso and dichloro functionalities.
1,3-Dibromo-5-fluoro-2-nitrosobenzene: Contains bromine and fluorine substituents instead of chlorine and azido groups.
Uniqueness
5-Azido-1,3-dichloro-2-nitrosobenzene is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that do not possess the azido functionality .
Properties
CAS No. |
304883-50-9 |
---|---|
Molecular Formula |
C6H2Cl2N4O |
Molecular Weight |
217.01 g/mol |
IUPAC Name |
5-azido-1,3-dichloro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Cl2N4O/c7-4-1-3(10-12-9)2-5(8)6(4)11-13/h1-2H |
InChI Key |
KPAXCMJBQHUYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.